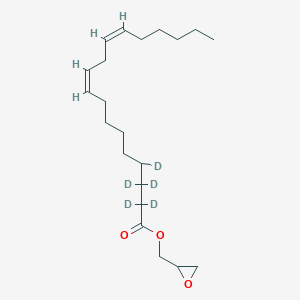

Glycidyl Linoleate-d5

Description

Properties

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z)-2,2,3,3,4-pentadeuteriooctadeca-9,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9-/i15D,16D2,17D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGTZDQTPQYKEN-SOGOZOQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC/C=C\C/C=C\CCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Dynamics & Mass Spectrometry of Glycidyl Linoleate-d5

[1]

Executive Summary

Glycidyl Fatty Acid Esters (GEs) are heat-induced contaminants formed during the deodorization of vegetable oils.[1][2] Due to the genotoxic and carcinogenic potential of free glycidol released upon hydrolysis, regulatory bodies (including the EFSA and EU Commission Regulation 2018/290) have established strict maximum limits.

Glycidyl Linoleate-d5 serves as a critical Stable Isotope Labeled (SIL) internal standard for the direct quantification of Glycidyl Linoleate, one of the most abundant GEs in seed oils (soybean, sunflower). Unlike indirect methods that convert all GEs to glycidol, using GL-d5 allows for the specific monitoring of the intact ester via LC-MS/MS, providing superior specificity and correcting for matrix-induced ionization suppression.[1]

Molecular Architecture & Isotopic Design

The efficacy of GL-d5 as an internal standard relies on its structural fidelity to the target analyte (Glycidyl Linoleate) while maintaining mass spectral distinctness.[1]

Structural Specifications

-

Chemical Name: (9Z,12Z)-Octadeca-9,12-dienoic acid 2,3-epoxypropyl-d5 ester[1][3]

-

Molecular Formula:

[1][5] -

Exact Mass: 341.54 g/mol (vs. 336.51 g/mol for native)[1]

-

Label Positioning: The five deuterium atoms are located exclusively on the glycidyl moiety (epoxide ring and the methylene bridge).

Rationale for Glycidyl Labeling

The deuterium label is placed on the glycidyl backbone rather than the fatty acid chain for two critical reasons:

-

Metabolic/Chemical Stability: The fatty acid chain (linoleic acid) is susceptible to oxidation (lipid peroxidation) at the bis-allylic position.[1] Labeling the stable glycidyl ring ensures the mass tag remains intact even if the fatty acid tail undergoes minor degradation during harsh extraction.

-

Fragment Conservation: In specific MS/MS pathways where the glycidyl group is retained, the mass shift is preserved.

Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the deuterated glycidyl head group (in red) versus the linoleic acid tail.

Figure 1: Structural schematic of Glycidyl Linoleate-d5. The d5-labeling (Green) is localized on the glycidyl head (Red) to distinguish it from native Glycidyl Linoleate.[1]

Mass Spectrometry Mechanics (LC-MS/MS)

Direct analysis of GEs utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][6] Due to the lack of acidic/basic functional groups, Electrospray Ionization (ESI) in positive mode with ammonium adduct formation is the industry standard.

Ionization Physics

GL-d5 does not protonate easily (

Fragmentation & MRM Transitions

In collision-induced dissociation (CID), the primary fragmentation pathway involves the cleavage of the ester bond.

-

Neutral Loss: Loss of the glycidyl group (neutral glycidol) and ammonia.

-

Product Ion: Formation of the acylium ion (linoleoyl cation,

).[1]

Because the deuterium label is on the leaving glycidyl group, the primary product ion for both the native analyte and the d5-standard is often the same (m/z 263). This requires high chromatographic resolution or careful selection of precursor ions to prevent "cross-talk," although the mass difference in precursors (

Transition Table[1]

| Analyte | Precursor Ion | Product Ion (Quant) | Product Ion (Qual) | Mechanism |

| Glycidyl Linoleate | 354.3 | 263.2 | 337.3 | Loss of Glycidol + |

| Glycidyl Linoleate-d5 | 359.3 | 263.2 | 342.3 | Loss of Glycidol-d5 + |

Note: The identical product ion (263.2) emphasizes the necessity of the +5 Da shift in the precursor for discrimination.

Experimental Protocol: Direct LC-MS/MS Workflow

This protocol outlines a self-validating workflow based on AOCS Cd 29b-13 concepts, optimized for direct injection or SPE cleanup.

Sample Preparation (Solid Phase Extraction)

Direct injection of oil can contaminate MS sources.[1] A mild SPE cleanup is recommended to remove bulk triglycerides (TAGs) while retaining GEs.[1]

-

Weighing: 100 mg of oil sample.

-

Spiking: Add 50 µL of Glycidyl Linoleate-d5 (10 µg/mL in acetone). Causality: Spiking before extraction corrects for recovery losses during SPE.[1]

-

SPE Cartridge: Normal phase (Silica or Diol).[1]

-

Wash: Non-polar solvent (Hexane) to elute bulk TAGs.[1]

-

Elution: 5% Ethyl Acetate in Hexane to elute Glycidyl Esters.

-

Reconstitution: Evaporate and reconstitute in MeOH/IPA (1:1).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase B: Isopropanol + 10mM Ammonium Formate.[1]

-

Gradient: High organic gradient to elute lipophilic esters.[1]

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for the direct analysis of Glycidyl Linoleate using the d5 internal standard.

Quality Assurance & Troubleshooting

Isotopic Purity & Contribution

Commercial GL-d5 standards typically have >99% isotopic purity.[1] However, verify the contribution of the "d0" (unlabeled) impurity in the standard.

-

Test: Inject a high concentration of GL-d5 only.

-

Check: Monitor the native transition (354 -> 263).

-

Limit: The response should be <0.5% of the IS response to prevent false positives in blank samples.

Back-Exchange

Deuterium on the glycidyl ring is generally stable.[1] However, avoid highly acidic or basic conditions during sample prep, as this can open the epoxide ring (converting GE to MCPD), rendering the standard undetectable as an intact ester.

Response Factor Calculation

Since the product ion (m/z 263) is identical for analyte and IS, the fragmentation efficiency is highly similar.

References

-

LGC Standards. (n.d.). Glycidyl Linoleate-d5 | CAS 1246834-15-0.[1][4][5] Retrieved from [1]

-

BenchChem. (2025).[1][6] Quantitative Analysis of Glycidyl Esters in Edible Oils by LC-MS/MS using Glycidyl Stearate-d5 Internal Standard. Retrieved from [1]

-

National Institutes of Health (NIH). (2012).[1] Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS. PMC. Retrieved from

-

Santa Cruz Biotechnology. (n.d.).[1] Glycidyl Linoleate | CAS 24305-63-3.[1][3][4][5] Retrieved from [1]

-

Larodan Research Grade Lipids. (n.d.).[1] Glycidyl Oleate-d5 | CAS 1426395-63-2.[1] (Reference for analogous d5-labeling patterns on glycidyl moiety). Retrieved from

Sources

- 1. larodan.com [larodan.com]

- 2. distantreader.org [distantreader.org]

- 3. Glycidyl Linoleate | CAS 24305-63-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Glycidyl Linoleate-d5 | CAS 1246834-15-0 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mzinterpretation.com [mzinterpretation.com]

difference between native Glycidyl Linoleate and Glycidyl Linoleate-d5

Topic: Difference Between Native Glycidyl Linoleate and Glycidyl Linoleate-d5 Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Mechanistic Distinctions, Analytical Utility, and Quantitation Protocols[1]

Executive Summary

In the realm of lipidomics and food safety analysis, Glycidyl Linoleate (C18:2-GE) represents a critical process-induced contaminant, while Glycidyl Linoleate-d5 serves as its metrological counterweight—a stable isotope-labeled internal standard (IS) essential for precise quantitation.[1]

This guide delineates the physicochemical divergence between these two compounds. While they share near-identical chromatographic behavior, their mass spectral distinctiveness allows researchers to correct for ionization suppression and recovery losses during the analysis of edible oils and biological matrices.

Chemical & Physical Specifications

The fundamental difference lies in the isotopic composition of the glycidyl backbone. Native Glycidyl Linoleate contains natural abundance hydrogen (

Structural Comparison

-

Native Glycidyl Linoleate: The ester of linoleic acid and glycidol. It is a genotoxic impurity formed during the high-temperature deodorization (>200°C) of vegetable oils.[2]

-

Glycidyl Linoleate-d5: A synthetic analog where the five hydrogen atoms of the glycidyl group (the oxirane ring and the adjacent methylene) are replaced by deuterium.

Comparative Data Table

| Feature | Native Glycidyl Linoleate | Glycidyl Linoleate-d5 |

| CAS Number | 24305-63-3 | 1246834-15-0 (generic d5-GE) |

| Molecular Formula | ||

| Molecular Weight | 336.51 g/mol | 341.54 g/mol (+5 Da shift) |

| Role | Analyte / Contaminant | Internal Standard (IS) |

| Primary Mass Transition | m/z 354.3 | m/z 359.3 |

| Retention Time (LC) | Reference ( |

The Analytical Imperative: Why d5?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "d5" variant is not merely a reference; it is a self-validating error-correction tool .[1]

The Principle of Stable Isotope Dilution Assay (SIDA)

Lipid matrices (e.g., olive oil, infant formula, plasma) are notorious for causing Matrix Effects —specifically, Ion Suppression.[1] Co-eluting phospholipids can compete for charge in the electrospray ionization (ESI) source, artificially lowering the signal of the target analyte.

-

Without d5-IS: A reduction in signal is misinterpreted as a lower concentration of Glycidyl Linoleate.[1]

-

With d5-IS: Since the d5 variant co-elutes with the native target, it experiences the exact same suppression. The ratio of Native/d5 remains constant regardless of matrix interference, ensuring accurate quantitation.

Mechanistic Workflow Diagram

The following diagram illustrates how the d5-standard corrects for variability throughout the analytical chain.

Caption: Workflow demonstrating the lock-step behavior of Native and d5-IS through extraction and ionization.

Experimental Protocol: Direct LC-MS/MS Quantitation

Note: This protocol focuses on the Direct Method , which analyzes the intact ester.[1] This provides higher specificity than Indirect Methods (AOCS Cd 29c-13) which rely on chemical conversion.[1]

Reagents & Standards

-

Native Standard: Glycidyl Linoleate (>98% purity).[1]

-

Internal Standard: Glycidyl Linoleate-d5 (10 µg/mL in Acetonitrile).[1]

-

Mobile Phase A: Methanol/Water (80:[1]20) + 5mM Ammonium Formate.[1]

-

Mobile Phase B: Isopropanol/Methanol (50:50) + 5mM Ammonium Formate.[1]

Step-by-Step Methodology

-

Sample Weighing: Weigh 100 mg of oil sample into a glass centrifuge tube.

-

Internal Standard Spiking (Critical Step):

-

Add 50 µL of Glycidyl Linoleate-d5 solution.

-

Why: Adding IS prior to extraction corrects for recovery losses during the SPE cleanup.

-

-

Dissolution: Dissolve sample in 1 mL Acetone/n-Hexane (1:1).

-

SPE Cleanup:

-

Reconstitution: Evaporate solvent under

and reconstitute in 200 µL Mobile Phase B. -

LC-MS/MS Acquisition:

Toxicology & Safety Context

While the chemical properties are similar, the biological implications differ based on application.

Native Glycidyl Linoleate[1]

-

Classification: Precursor to Glycidol (IARC Group 2A - Probably Carcinogenic to Humans).[1][4]

-

Mechanism: Upon ingestion, lipases hydrolyze the ester bond, releasing free Glycidol.[1] Glycidol is an alkylating agent capable of forming DNA adducts.[1]

-

Regulatory Limits: EU Regulation 2018/290 sets strict limits (e.g., 1000 µg/kg in vegetable oils).[1]

Glycidyl Linoleate-d5[1]

-

Toxicology: Assumed to possess similar genotoxic potential to the native form due to the preservation of the epoxide ring. However, due to the Kinetic Isotope Effect (KIE) , the rate of metabolism (hydrolysis) might slightly differ, though this is negligible for analytical purposes.

-

Usage Safety: Strictly for in vitro use. Not for human consumption.[1] Handled as a hazardous chemical in the laboratory.

References

-

AOCS Official Method Cd 29a-13 . "2- and 3-MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification."[1][5][6][7] American Oil Chemists' Society.[1][5] [1]

-

MacMahon, S., et al. (2019).[1] "Analysis of Glycidyl Esters in Edible Oils by LC-MS/MS." Journal of Chromatography A.

-

European Food Safety Authority (EFSA) . (2016).[1][6] "Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food."[1] EFSA Journal.[1] [1]

-

Becalski, A., et al. (2015).[1] "Glycidyl Fatty Acid Esters in Food by LC-MS/MS: Method Development." Analytical and Bioanalytical Chemistry.

Sources

Advanced Quantitation of Glycidyl Esters: The Strategic Role of Glycidyl Linoleate-d5 in Direct LC-MS/MS Profiling

The following technical guide is structured to address the specific analytical challenges of quantifying Glycidyl Esters (GEs) in complex lipid matrices. It prioritizes the Direct LC-MS/MS approach, where Glycidyl Linoleate-d5 serves as a critical internal standard for accurate profiling of polyunsaturated edible oils.

Executive Summary: The Analytical Imperative

Glycidyl Fatty Acid Esters (GEs) are process-induced contaminants formed during the deodorization step of edible oil refining (typically >200°C). Upon ingestion, GEs hydrolyze into free glycidol, a compound classified by the IARC as a Group 2A probable human carcinogen.[1]

While indirect analysis methods (GC-MS based on transesterification) are common for regulatory screening (e.g., AOCS Cd 29c-13), they suffer from a critical limitation: they destroy the ester profile, yielding a single "total glycidol" value. This obscures the source of contamination and complicates mitigation strategies.

Glycidyl Linoleate-d5 (GL-d5) emerges as the essential internal standard (IS) for Direct LC-MS/MS analysis . As the deuterated analog of the most abundant GE in soybean, sunflower, and corn oils, GL-d5 provides the necessary physicochemical mirroring to correct for matrix-induced ionization suppression and chromatographic drift, ensuring compliance with strict EU limits (1 mg/kg for general foods, 0.5 mg/kg for infant formula).

Chemical Architecture & Mechanism of Action

The Molecule

Glycidyl Linoleate-d5 is a Stable Isotope Labeled (SIL) standard. Crucially, the deuterium labeling is located on the glycidyl moiety (the epoxide head group), not the fatty acid chain.

-

Structure: (9Z,12Z)-Octadeca-9,12-dienoic acid 2,3,3-trideutero-oxiran-2-yl-d2-methyl ester[2]

-

Significance of Label Position: Placing the

label on the glycidyl ring ensures that the mass shift (+5 Da) is retained even if the molecule undergoes fragmentation in the mass spectrometer that isolates the glycidyl head group.

Why Linoleate? (The Matrix-Matching Principle)

In chromatography, "one size fits all" internal standards (e.g., using only Glycidyl Stearate-d5) fail to account for the diversity of lipid matrices.

-

Chromatographic Co-elution: Glycidyl Linoleate (C18:2) elutes earlier than Glycidyl Stearate (C18:0) on Reverse Phase (C18) columns.

-

Ionization Efficiency: The double bonds in the linoleate chain affect the solvation and desolvation efficiency in the ESI/APCI source.

-

Application: For polyunsaturated-rich matrices (Seed oils), GL-d5 co-elutes exactly with the target analyte (Glycidyl Linoleate), experiencing the exact same matrix suppression/enhancement events at that specific retention time.

Experimental Methodology: Direct LC-MS/MS

This protocol outlines a validated workflow for the direct determination of intact GEs using GL-d5. This method avoids the false positives associated with indirect methods (where DAGs can convert to glycidol during sample prep).

Reagents & Standards

-

Internal Standard Spiking Solution: 10 µg/mL Glycidyl Linoleate-d5 in Acetone.

-

Extraction Solvent: Acetonitrile/Isopropanol (gradient grade).

-

Mobile Phase A: Methanol/Water (90:10) + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (50:50) + 0.1% Formic Acid + 5mM Ammonium Formate.

Sample Preparation Protocol (Double-SPE Method)

Note: This workflow removes bulk triglycerides (TAGs) which suppress signal.

-

Weighing: Weigh 100 mg of oil sample into a glass vial.

-

Spiking (Critical Step): Add 50 µL of Glycidyl Linoleate-d5 IS solution. Vortex for 30s to equilibrate.

-

Rationale: Adding IS before extraction corrects for recovery losses during SPE.

-

-

Dissolution: Dissolve in 1 mL n-Hexane.

-

SPE 1 (Silica): Condition Silica cartridge with n-Hexane. Load sample. Wash with n-Hexane/Ethyl Acetate (95:5). Elute GEs with n-Hexane/Ethyl Acetate (90:10).

-

Outcome: Removes polar matrix components.

-

-

SPE 2 (C18): Evaporate eluate, reconstitute in Methanol. Load onto C18 cartridge. Wash with Methanol. Elute GEs with Isopropanol.

-

Outcome: Removes bulk hydrophobic TAGs.

-

-

Reconstitution: Evaporate to dryness under Nitrogen. Reconstitute in 200 µL Mobile Phase A.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series). Source: ESI Positive Mode (or APCI for higher sensitivity).

Table 1: MRM Transitions for Glycidyl Linoleate Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Glycidyl Linoleate | 354.3 [M+NH4]+ | 337.3 [M+H]+ | 15 | Quantifier |

| Glycidyl Linoleate | 354.3 [M+NH4]+ | 263.2 [RCO]+ | 25 | Qualifier |

| Glycidyl Linoleate-d5 | 359.3 [M+NH4]+ | 342.3 [M+H]+ | 15 | Internal Standard |

Logical Workflow Visualization

The following diagram illustrates the decision matrix between Direct and Indirect methods, highlighting where Glycidyl Linoleate-d5 provides superior specificity.

Caption: Workflow comparing Indirect Screening vs. Direct Profiling using Glycidyl Linoleate-d5.

Data Interpretation & Quality Control

Calculation (Isotope Dilution)

Quantification is performed using the response ratio. This method is self-validating because the IS and analyte are chemically identical except for mass.

- : Concentration of Glycidyl Linoleate in sample.

- : Concentration of Glycidyl Linoleate-d5 added.

-

RF : Response Factor (derived from calibration curve, typically ~1.0 for deuterated analogs).

Troubleshooting Matrix Effects

If the absolute area of Glycidyl Linoleate-d5 in the sample drops below 50% of its area in a neat solvent standard, ion suppression is occurring.

-

Solution: Increase the dilution factor or improve the SPE cleanup (e.g., use a dual-layer silica/PSA cartridge).

-

Why d5 matters here: Even with 50% suppression, the ratio of Analyte/IS remains constant, preserving quantitative accuracy. A non-co-eluting IS (like d5-Stearate) might experience only 20% suppression at a different retention time, leading to calculated overestimation of the Linoleate.

References

-

AOCS Official Method Cd 29c-13. (2013). Fatty Acid Esters of 2-Chloropropane-1,3-diol (2-MCPD), 3-Chloropropane-1,2-diol (3-MCPD) and Glycidol in Edible Oils and Fats by GC-MS/MS.[5] American Oil Chemists' Society.[6] Link

-

MacMahon, S., et al. (2013). Analysis of Glycidyl Esters in Edible Oils by LC-MS/MS. Journal of Agricultural and Food Chemistry. Link

-

European Food Safety Authority (EFSA). (2016). Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food.[4][5][6] EFSA Journal. Link

-

Blumhorst, M. R., et al. (2011). Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC-MS.[5][6][7][8][9] Journal of the American Oil Chemists' Society. Link

-

Haines, T. D., et al. (2011). Direct Determination of Glycidyl Fatty Acid Esters in Vegetable Oils by LC-MS/MS.[6][7][8] Journal of the American Oil Chemists' Society. Link

Sources

- 1. bfr.bund.de [bfr.bund.de]

- 2. Glycidyl Linoleate-d5 | CAS 1246834-15-0 | LGC Standards [lgcstandards.com]

- 3. Glycidyl Linoleate-d5, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 4. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Determination of glycidyl esters using LC-MS - Eurofins Scientific [eurofins.com]

- 7. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Indirect and Direct Quantification of Glycidol Fatty Acid Ester in Edible Oils [jstage.jst.go.jp]

- 9. Comparison of indirect and direct quantification of glycidol fatty acid ester in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Metabolic Tracing of Glycidyl Esters: A Technical Guide to Glycidyl Linoleate-d5 Applications

Strategic Overview: The Tracer Advantage

In the assessment of food-borne contaminants, Glycidyl Fatty Acid Esters (GEs) represent a critical safety target due to their metabolic conversion into glycidol, a Group 2A probable human carcinogen.[1] While standard analytical methods (AOCS Cd 29c-13) focus on static quantification in food matrices, metabolic pathway analysis requires dynamic tracing to understand bioavailability, hydrolysis kinetics, and toxicological fate.

Glycidyl Linoleate-d5 (Gly-Lin-d5) serves as the gold-standard molecular probe for this purpose. Unlike non-labeled standards, the d5-isotopolog (specifically labeled on the glycidyl backbone,

-

Differentiate Sources: Distinguish experimentally introduced GE from background endogenous levels or dietary contamination.

-

Track the Toxicophore: By labeling the glycidyl moiety, the label remains with the toxic group (glycidol-d5) after hydrolysis, rather than being lost to the fatty acid pool.

-

Correct for Matrix Effects: Act as an ideal internal standard for LC-MS/MS due to identical chromatographic retention but distinct mass-to-charge (m/z) ratio.

Mechanistic Foundation: The Metabolic Fate

The toxicity of Glycidyl Linoleate is not intrinsic to the ester but is defined by its rapid hydrolysis in the gastrointestinal tract. The following pathway map delineates the critical biotransformation steps that must be monitored.

Pathway Description

-

Hydrolysis (The Activation Step): Upon ingestion, pancreatic lipases (specifically sn-1/3 regiospecific) hydrolyze Glycidyl Linoleate-d5. This releases free Linoleic Acid and Glycidol-d5 .

-

Distribution: Glycidol-d5 is rapidly absorbed into the portal circulation.

-

Detoxification vs. Bioactivation:

-

Detoxification:[2] Conjugation with Glutathione (GSH) via Glutathione-S-Transferase (GST), leading to urinary excretion as mercapturic acid derivatives (DHPMMA).

-

Bioactivation: Direct reaction with macromolecules (DNA/Hemoglobin) forming stable adducts (e.g., N-(2,3-dihydroxypropyl)valine).

-

Visualization: Metabolic Flux Map

Figure 1: Metabolic fate of Glycidyl Linoleate-d5. The tracer (Blue) releases the toxic moiety Glycidol-d5 (Red), which branches into detoxification (Green) or toxicity (Red).

Experimental Protocol: In Vitro Lipolysis Assay

This protocol validates the hydrolysis rate of Glycidyl Linoleate-d5 using a simulated intestinal fluid (SIF) system. This is a critical first step before animal studies.

Reagents & Standards

-

Test Article: Glycidyl Linoleate-d5 (Purity >98%, Isotopic Enrichment >99%).

-

Enzyme System: Porcine Pancreatic Lipase (Type II, activity >100 units/mg).

-

Matrix: Simulated Intestinal Fluid (SIF) pH 7.0 + Taurocholic acid (10 mM) to simulate bile salts.

-

Quenching Solvent: Acetonitrile with 1% Formic Acid.

Workflow Diagram

Figure 2: Step-by-step workflow for determining the hydrolysis half-life of Glycidyl Linoleate-d5.

Detailed Methodology

-

Preparation: Prepare a stock solution of Glycidyl Linoleate-d5 (1 mg/mL in isopropanol). Spike into SIF to achieve a final concentration of 10 µM. Sonicate to ensure micellar formation.

-

Incubation: Pre-warm mixture to 37°C. Add Pancreatic Lipase solution (final conc. 1 mg/mL).

-

Sampling: At defined timepoints (0, 5, 15, 30, 60, 120 min), remove 100 µL aliquots.

-

Quenching: Immediately transfer aliquot into 400 µL ice-cold Acetonitrile/Formic Acid (99:1). This precipitates proteins and stops lipolysis.

-

Derivatization (Optional but Recommended): For higher sensitivity of free glycidol, derivatize the supernatant with phenylboronic acid (PBA) to form the PBA-Glycidol-d5 adduct.

-

Analysis: Inject supernatant into LC-MS/MS.

Analytical Framework: LC-MS/MS Parameters

To accurately quantify the flux, you must monitor both the disappearance of the parent ester and the appearance of the free glycidol.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: ESI Positive Mode. Column: C18 Reverse Phase (for Ester) / HILIC (for free Glycidol).

Table 1: MRM Transitions (Optimized)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| Glycidyl Linoleate-d5 | 358.3 [M+NH4]+ | 341.3 | 20 | 15 | Parent Quantification |

| Glycidyl Linoleate-d0 | 353.3 [M+NH4]+ | 336.3 | 20 | 15 | Background Monitoring |

| Glycidol-d5 (PBA deriv) | 165.1 [M+H]+ | 147.1 | 25 | 10 | Toxicophore Release |

| Glycidol-d0 (PBA deriv) | 160.1 [M+H]+ | 142.1 | 25 | 10 | Background Glycidol |

Note: The d5 label on the glycidyl backbone shifts the mass of the PBA derivative by +5 Da, allowing interference-free tracking.

Data Interpretation & Causality

Calculating Hydrolysis Rate ( )

The disappearance of Glycidyl Linoleate-d5 typically follows pseudo-first-order kinetics in the presence of excess lipase.

-

Plot: Natural log of remaining ester concentration vs. time.

-

Slope:

. -

Half-life (

):

Scientific Insight: If

Bioavailability Factor ( )

In in vivo studies (rat plasma), the bioavailability of the released toxicophore is calculated by comparing the Area Under the Curve (AUC) of Glycidol-d5 (from oral Ester-d5) vs. an equimolar oral dose of free Glycidol-d5.

Self-Validating Check: If

References

-

European Food Safety Authority (EFSA). (2016). Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food.[1][2][3][4][5] EFSA Journal.[1] Link

-

International Agency for Research on Cancer (IARC). (2000). Glycidol (Group 2A).[1][4][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

-

AOCS Official Method Cd 29c-13. (2013).[4] Glycidyl Fatty Acid Esters in Edible Oils.[1][6][7][8][9][10][11] American Oil Chemists' Society. Link

-

Appel, K. E., et al. (2013). Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats.[12] Archives of Toxicology. Link

-

Becalski, A., et al. (2012).[9] Glycidyl Fatty Acid Esters in Food by LC-MS/MS: Method Development. Analytical and Bioanalytical Chemistry.[6][11][13][14] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2011069028A1 - Glycidyl ester reduction in oil - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]

- 12. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of glycidol-hemoglobin adducts as biomarkers of exposure and in vivo dose (Journal Article) | OSTI.GOV [osti.gov]

- 14. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to Understanding the Isotopic Purity of Glycidyl Linoleate-d5

Abstract

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of analytical data is non-negotiable. Stable isotope-labeled (SIL) compounds, particularly deuterated analogues like Glycidyl Linoleate-d5, are the cornerstone of high-precision liquid chromatography-mass spectrometry (LC-MS) assays.[1] Their role as internal standards is pivotal for correcting analyte loss and mitigating matrix effects.[2] However, the reliability of a deuterated standard is fundamentally dependent on its isotopic purity—a measure of how accurately and completely the deuterium labels are incorporated. This guide provides a comprehensive technical overview of the principles and methodologies required to rigorously assess the isotopic purity of Glycidyl Linoleate-d5, ensuring its fitness for purpose in regulated and research environments.

Introduction: The Critical Role of Isotopic Purity

Glycidyl Linoleate-d5 is a deuterated version of Glycidyl Linoleate, an ester formed from glycidol and linoleic acid. In analytical chemistry, it serves as an ideal internal standard for the quantification of its unlabeled counterpart, which is a member of the glycidyl ester family of process-induced food contaminants.[3][4] The "d5" designation signifies that five hydrogen atoms have been replaced by deuterium (²H). This mass shift allows a mass spectrometer to distinguish the standard from the analyte, while its chemical identity ensures it behaves identically during sample preparation, chromatography, and ionization.[1]

The isotopic purity is the percentage of the compound that is correctly enriched with the specified number of deuterium atoms (five, in this case) at the intended positions.[5] High isotopic purity (typically ≥98%) is essential for several reasons:[6]

-

Accuracy: Impurities in the form of under-labeled species (d0 to d4) in the internal standard can create a "crosstalk" signal at the mass-to-charge ratio (m/z) of the unlabeled analyte, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[7]

-

Precision: A well-characterized, consistent internal standard reduces variability across samples and batches.

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent requirements for the validation of bioanalytical methods, including the characterization of internal standards.[8]

This guide will detail the state-of-the-art analytical techniques and workflows for confirming the isotopic purity and structural integrity of Glycidyl Linoleate-d5.

Molecular Structure and Locus of Deuteration

Understanding the exact location of the deuterium atoms is as important as their number. Glycidyl Linoleate-d5 is synthesized to have the five deuterium atoms on the glycidyl moiety. This strategic placement on a stable part of the molecule is crucial to prevent H/D back-exchange, where deuterium atoms swap with protons from the solvent or matrix, which would compromise the standard's integrity.[9]

Caption: Conceptual schematic of Glycidyl Linoleate-d5, highlighting the deuterated glycidyl group.

The deuterium atoms are placed on the aliphatic carbons of the glycidyl group, which are not susceptible to exchange under typical analytical conditions.[9] Verifying these positions is a key component of the purity assessment.

Analytical Strategy: A Dual-Pronged Approach

A robust assessment of isotopic purity relies on two complementary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS): Primarily used to determine the distribution of isotopologues (molecules differing only in their isotopic composition) and calculate the overall isotopic enrichment.[10]

-

NMR Spectroscopy: Used to confirm the position of the deuterium labels by observing the absence of proton signals (¹H NMR) or the presence of deuterium signals (²H NMR) at specific chemical shifts.[11][12]

Caption: Overall workflow for the comprehensive analysis of Glycidyl Linoleate-d5 isotopic purity.

Experimental Protocol 1: Isotopic Purity by LC-HRMS

This protocol provides a step-by-step method to quantify the isotopic distribution using Liquid Chromatography-High Resolution Mass Spectrometry. Time-of-Flight (TOF) or Orbitrap mass analyzers are ideal for this work due to their high mass accuracy and resolution, which allows for clear separation of isotopic peaks.[13]

Objective: To determine the percentage of the d5 species relative to all other isotopologues (d0, d1, d2, d3, d4, d6+).

Methodology:

-

Materials & Reagents:

-

Glycidyl Linoleate-d5 (test sample)

-

Glycidyl Linoleate (unlabeled reference standard)

-

LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water)

-

LC-MS grade formic acid or ammonium acetate (for ionization)

-

-

Standard Preparation:

-

Prepare stock solutions (1 mg/mL) of both the d5 test sample and the d0 reference standard in a suitable solvent.

-

Create working solutions at an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).

-

-

LC-HRMS System Configuration:

-

LC System: A standard UHPLC system.

-

Column: C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase: Gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

-

MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Full scan mode over a relevant m/z range (e.g., m/z 300-400), with a resolution setting of >30,000.

-

-

Analysis Sequence:

-

Inject the unlabeled (d0) standard to determine its retention time and natural isotopic pattern (due to ¹³C).

-

Inject the labeled (d5) standard under identical conditions.

-

-

Data Processing & Calculation:

-

Extract the mass spectrum across the chromatographic peak for the d0 standard. Note the intensities of the M, M+1, and M+2 peaks.

-

Extract the mass spectrum for the d5 standard. This will show a cluster of peaks corresponding to d0, d1, d2, d3, d4, d5, etc., species within the sample.

-

Correction for Natural Abundance: The intensity of each isotopologue peak in the d5 spectrum is influenced by the natural abundance of ¹³C. This contribution must be mathematically removed. A generalized method involves using the distribution observed in the d0 standard to deconvolve the d5 spectrum.[14][15]

-

Purity Calculation: After correction, the isotopic purity is calculated as the intensity of the target d5 peak divided by the sum of intensities of all related isotopologue peaks (d0 through dn).[16]

Formula: Isotopic Purity (%) = [Corrected Intensity (d5) / Σ(Corrected Intensities of d0 to dn)] * 100

-

Data Presentation:

The results are best summarized in a table showing the relative distribution of all measured isotopologues.

| Isotopologue | Formula (Glycidyl Moiety) | Observed Relative Intensity (%) | Corrected Relative Intensity (%) |

| d0 | C3H5O | 0.1 | 0.1 |

| d1 | C3H4DO | 0.2 | 0.2 |

| d2 | C3H3D2O | 0.4 | 0.4 |

| d3 | C3H2D3O | 0.8 | 0.8 |

| d4 | C3HD4O | 2.5 | 2.5 |

| d5 | C3D5O | 95.8 | 95.9 |

| d6 | C3D6O (from ¹³C) | 0.2 | 0.1 |

Note: Values are hypothetical for illustrative purposes.

Experimental Protocol 2: Positional Verification by ¹H NMR

Objective: To confirm that the deuterium atoms are located on the glycidyl moiety by observing the disappearance of corresponding proton signals.

Methodology:

-

Materials & Reagents:

-

Glycidyl Linoleate-d5 (test sample, high concentration)

-

Glycidyl Linoleate (unlabeled reference standard)

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) that does not have signals in the regions of interest.

-

-

Sample Preparation:

-

Dissolve a sufficient amount of the d0 reference standard in CDCl₃.

-

Dissolve an identical concentration of the d5 test sample in CDCl₃.

-

-

NMR System Configuration:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: Standard ¹H NMR acquisition.

-

-

Analysis and Interpretation:

-

Acquire the ¹H NMR spectrum for the unlabeled (d0) standard. Identify and assign the peaks corresponding to the five protons on the glycidyl group.

-

Acquire the ¹H NMR spectrum for the labeled (d5) sample under identical conditions.

-

Compare the two spectra. In the d5 spectrum, the signals corresponding to the glycidyl protons should be absent or significantly diminished (to >98% reduction in integral area).[11] The presence of small residual signals indicates the level of isotopic impurity (i.e., the amount of d4 or lower species).

-

Trustworthiness: Building a Self-Validating System

To ensure the trustworthiness of the results, the analytical process must be self-validating.

-

System Suitability: Before analysis, the performance of the LC-MS and NMR systems should be verified. For MS, this includes mass accuracy calibration.

-

Use of Reference Standard: The analysis of the unlabeled (d0) Glycidyl Linoleate is not optional. It provides the essential baseline for both the natural isotopic abundance correction in MS and the peak position reference in NMR.[14]

-

Orthogonal Confirmation: The use of two distinct physical principles (mass separation in MS and nuclear spin resonance in NMR) provides orthogonal confirmation of the standard's quality. Agreement between the two techniques imparts a high degree of confidence in the final purity assessment.

Caption: Logic for interpreting MS data to determine isotopic purity.

Conclusion

The validation of Glycidyl Linoleate-d5 is a rigorous, multi-step process that is fundamental to its reliable use as an internal standard. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a complete picture of its quality, confirming both the overall isotopic enrichment and the specific location of the deuterium labels. By following the detailed protocols and data interpretation logic outlined in this guide, researchers and drug development professionals can ensure the integrity of their quantitative data, satisfy regulatory expectations, and build robust, reliable bioanalytical methods.

References

-

BenchChem. (2025). Application Note: Quantitative Analysis of Glycidyl Esters in Edible Oils by LC-MS/MS using Glycidyl Stearate-d5 Internal Standard.

-

BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.

-

Careri, M., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry.

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.

-

BenchChem. (2025). Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation.

-

ResearchGate. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF.

-

MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry.

-

Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.

-

Reese, P. B., et al. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry.

-

ResearchGate. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

Wikipedia. (n.d.). Isotope-ratio mass spectrometry.

-

Wang, G., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

Study Mind. (2022). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).

-

WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

-

Almac. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.

-

Wikipedia. (n.d.). Deuterium NMR.

-

JRC Publications Repository. (n.d.). Determination of the MCPD fatty acid esters and glycidyl fatty acid esters in food.

-

KTH Royal Institute of Technology. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water.

-

Becalski, A., et al. (2012). Direct Determination of MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Vegetable Oils by LC–TOFMS. PMC.

-

Trajan Scientific and Medical. (n.d.). Determination of MCPD and glycidyl esters in foodstuff.

-

Malaysian Journal of Analytical Sciences. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022).

-

BenchChem. (2025). Application Note: Quantitative Analysis of Glycidyl Esters in Edible Oils by LC-MS/MS using Glycidyl Stearate-d5 Internal Standard.

-

The Royal Society of Chemistry. (n.d.). Synthesis of deuterated γ-linolenic acid and application for biological studies: metabolic tuning and Raman imaging.

-

ACS Publications. (n.d.). Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. The Journal of Physical Chemistry B.

-

MacMahon, S., et al. (2011). Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS. PMC.

-

SINE2020. (2019). Synthesis of novel deuterated lipids and surfactants.

-

Chemical Communications (RSC Publishing). (n.d.). Synthesis of deuterated γ-linolenic acid and application for biological studies: metabolic tuning and Raman imaging.

-

BenchChem. (2025). The Role of Deuterium Labeling in Glycidyl Oleate-d5: An In-depth Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. studymind.co.uk [studymind.co.uk]

- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 13. almacgroup.com [almacgroup.com]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Topic: Toxicological Research Applications of Glycidyl Linoleate-d5

An In-Depth Technical Guide

A Senior Application Scientist's Guide to the Definitive Quantification of Glycidyl Linoleate in Toxicological Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the utilization of Glycidyl Linoleate-d5 in toxicological studies. We will move beyond mere procedural lists to explore the fundamental principles, causality behind experimental choices, and the establishment of robust, self-validating analytical systems for quantifying this critical process contaminant.

Introduction: The Contaminant and the Indispensable Tool

Glycidyl fatty acid esters (GEs) are process-induced contaminants that emerge during the high-temperature refining of edible oils, such as palm, sunflower, and rapeseed oil.[1][2] Glycidyl Linoleate, an ester of glycidol and the essential fatty acid linoleic acid, is a prominent member of this class. The primary toxicological concern is not with the ester itself, but with its metabolic fate. In the gastrointestinal tract, gut lipases readily hydrolyze GEs, releasing free glycidol.[3][4] The International Agency for Research on Cancer (IARC) classifies glycidol as a Group 2A agent, "probably carcinogenic to humans," due to its genotoxic nature, stemming from an epoxide group that can form DNA adducts.[4][5][6]

Accurate assessment of exposure and the study of Glycidyl Linoleate's toxicokinetics demand exceptionally precise and reliable quantification in complex biological matrices. This is where Glycidyl Linoleate-d5 , a stable isotope-labeled (SIL) analogue, becomes an indispensable tool. Its use as an internal standard is the undisputed gold standard in mass spectrometry, providing a level of analytical certainty essential for confident decision-making in both research and regulated safety assessments.[7][8]

Part 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS): The Cornerstone of Accuracy

To comprehend the application of Glycidyl Linoleate-d5, one must first grasp the principle of Isotope Dilution Mass Spectrometry (IDMS). Quantitative bioanalysis is fraught with potential variability from sample preparation, instrumental drift, and matrix effects.[8] An ideal internal standard (IS) must behave identically to the analyte of interest (the non-deuterated Glycidyl Linoleate) through every step of the analytical workflow.

Glycidyl Linoleate-d5 is chemically identical to the native analyte, with the only difference being that five hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[9][10] This subtle mass increase allows the mass spectrometer to differentiate between the analyte and the standard, but their near-identical physicochemical properties ensure they co-elute in chromatography and exhibit the same behavior during extraction, ionization, and potential degradation.[11][12]

By adding a precise, known amount of Glycidyl Linoleate-d5 to a sample at the very first stage of preparation, it acts as a perfect proxy. Any analyte lost during extraction or variations in instrument response will be mirrored by a proportional loss or variation in the IS.[7] Consequently, the ratio of the analyte signal to the internal standard signal remains constant and directly proportional to the analyte's initial concentration. This normalization is the key to overcoming analytical variability and achieving the highest levels of accuracy and precision.[8]

Caption: Workflow illustrating the principle of IDMS.

Part 2: Toxicological Significance and Metabolic Fate

The toxicological relevance of Glycidyl Linoleate is intrinsically linked to its biotransformation. As a fatty acid ester, it is susceptible to hydrolysis by lipases present in the digestive system. This enzymatic cleavage releases free glycidol and linoleic acid. While linoleic acid is a common dietary fatty acid, the liberated glycidol is the moiety of primary concern.[3][13]

The epoxide ring of glycidol is highly reactive and can covalently bind to nucleophilic sites on macromolecules, including DNA, forming DNA adducts. This action is the basis of its genotoxicity and carcinogenicity.[5] Therefore, quantifying the exposure to Glycidyl Linoleate in food and biological systems is a direct measure of the potential internal dose of its harmful metabolite, glycidol.

Caption: In-vivo hydrolysis of Glycidyl Linoleate to genotoxic glycidol.

Part 3: Quantitative Bioanalysis Workflow: A Step-by-Step Technical Protocol

This section details a self-validating protocol for the quantification of Glycidyl Linoleate in a biological matrix (e.g., rodent plasma) using Glycidyl Linoleate-d5 and LC-MS/MS. The early addition of the deuterated internal standard is the critical step that ensures the system is self-validating; it inherently corrects for procedural errors and matrix variability throughout the workflow.[7][8]

Experimental Protocol: Quantification of Glycidyl Linoleate in Plasma

1. Preparation of Standards and Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Glycidyl Linoleate and Glycidyl Linoleate-d5 in acetone to create individual stock solutions.

-

Calibration Standards: Serially dilute the Glycidyl Linoleate stock solution with acetone to prepare a series of calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Glycidyl Linoleate-d5 stock solution in acetone. The concentration should be chosen to be in the mid-range of the calibration curve.[14]

2. Sample Preparation and Extraction

-

Aliquot Sample: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample (or blank matrix for calibration curve/QCs).

-

CRITICAL STEP - Spike IS: Add 10 µL of the Glycidyl Linoleate-d5 IS working solution to every tube (except for "double blank" samples used to check for interferences). Vortex briefly. This step ensures the IS experiences the exact same conditions as the analyte from this point forward.[7]

-

Protein Precipitation & LLE: Add 500 µL of acetone. Vortex vigorously for 30 seconds to precipitate proteins.

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the LC mobile phase (e.g., Methanol/Isopropanol 1:1, v/v).[14] Vortex to dissolve the residue. This is the final sample for injection.

3. LC-MS/MS Instrumentation and Analysis

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for its sensitivity with these compounds.[5][14]

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode isolates a precursor ion (the intact molecule) and fragments it, then monitors for a specific product ion. This two-stage filtering dramatically reduces background noise.

-

MRM Transitions (Example): These must be empirically determined by infusing pure standards. Hypothetical transitions would be:

-

Glycidyl Linoleate: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Glycidyl Linoleate-d5: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion)

-

-

Caption: A streamlined workflow for quantifying Glycidyl Linoleate.

Part 4: Data Analysis and Quality Control

The integrity of toxicological data hinges on rigorous validation. The use of Glycidyl Linoleate-d5 simplifies achieving the stringent quality control criteria required by regulatory bodies.

1. Calibration Curve Construction: The calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the analyte for each calibration standard. A linear regression with a weighting factor (typically 1/x or 1/x²) is applied. A correlation coefficient (r²) of ≥ 0.99 is required.[8]

2. Method Validation Parameters: The method must be validated for key parameters to ensure it is fit for purpose. The following table summarizes typical acceptance criteria based on FDA and EMA guidelines.

| Parameter | Description | Acceptance Criteria |

| Accuracy | Closeness of measured value to the true value. | Within ±15% of nominal (±20% at LLOQ) |

| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ) |

| LLOQ | Lower Limit of Quantitation; the lowest concentration that can be measured with acceptable accuracy and precision. | Signal should be at least 5-10 times the blank; accuracy and precision criteria must be met. |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The IS-normalized matrix factor should have a %CV ≤15% across at least 6 different matrix lots.[8] |

| Recovery | The efficiency of the extraction process. | While not needing to be 100%, it should be consistent and reproducible. The IS corrects for variability.[8] |

Part 5: Core Applications in Toxicological Research

The validated method using Glycidyl Linoleate-d5 as an internal standard is a powerful tool for various toxicological applications:

-

Toxicokinetic (TK) Studies: By analyzing plasma samples collected at various time points after dosing animals with Glycidyl Linoleate, researchers can determine key TK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which represents total exposure. This data is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.[13]

-

Biomonitoring and Exposure Assessment: The method can be adapted to analyze human samples (e.g., plasma, urine) to assess real-world exposure levels to Glycidyl Linoleate from dietary sources. This is essential for human health risk assessment.

-

Mechanism of Toxicity Studies: In in vitro systems, such as cell cultures or tissue homogenates, this method can accurately quantify the parent compound to correlate its concentration with observed toxic effects (e.g., DNA adduct formation, cytotoxicity), helping to elucidate the mechanisms of action.

-

Food Safety and Mitigation Strategy Evaluation: The method can be used to analyze edible oils and food products to monitor contamination levels and to evaluate the effectiveness of new processing techniques designed to reduce the formation of GEs.[17]

Conclusion

Glycidyl Linoleate-d5 is more than a mere reagent; it is the linchpin of analytical integrity in the toxicological assessment of its non-deuterated counterpart. By embracing the principles of Isotope Dilution Mass Spectrometry, researchers can develop robust, self-validating workflows that correct for the inherent variability of bioanalysis. This allows for the generation of highly accurate and precise data, which is fundamental for making sound scientific judgments in the critical fields of food safety, risk assessment, and regulatory toxicology. The methodologies described herein provide a foundation for any laboratory seeking to confidently navigate the challenges of quantifying this important process contaminant.

References

- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- AptoChem.

- ResolveMass Laboratories Inc. (2025).

- BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.

- Mérieux NutriSciences. MCPDs & Glycidyl Esters in Food.

- Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. Statement on the potential risks from 2- and 3-monochloropropanediol (MCPD) and their esters and glycidyl esters.

- Hew, K. S., et al. (2021). A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes. Food Science & Nutrition.

- Macmahon, S., & Begley, T. H. (2019). 2- and 3-Monochloropropanediol (MCPD) Esters and Glycidyl Esters: Methods of Analysis, Occurrence, and Mitigation in Refined Oils, Infant Formula, and Other Processed Foods. ACS Symposium Series.

- Fera Science. Esters of 3-MCPD and 2-MCPD & Glycidyl Esters.

- Mat Shukri, N. S., et al. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Analytical Sciences.

- Masukawa, Y., et al. (2010). A New Analytical Method for the Quantification of Glycidol Fatty Acid Esters in Edible Oils. Journal of the American Oil Chemists' Society.

- Becalski, A., et al. (2012). Glycidyl Fatty Acid Esters in Food by LC-MS/MS: Method Development.

- Lee, B. M., et al. (2018). Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices. Food Additives & Contaminants: Part A.

- BenchChem.

- Zhang, Y., et al. (2022). Stable Isotope Tracer to Reveal the Interconversion between 3-Monochloro-1,2-propanediol Ester and Glycidyl Ester during the Deodorization Process. Journal of Agricultural and Food Chemistry.

- Becalski, A., et al. (2012). Glycidyl Fatty Acid Esters in Food by LC-MS/MS: Method Development. PubMed.

- Chung, W. C., et al. (2011). A New Analytical Method for the Quantification of Glycidol Fatty Acid Esters in Edible Oils. Journal of Agricultural and Food Chemistry.

- MacMahon, S., et al. (2013). Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS. Lipids.

- Biedermann, M., & Grob, K. (2010). Direct determination of MCPD esters and glycidyl esters by LCMS. OVID-Verband.

- Wenzl, T. Development of a direct quantitation method of glycidyl esters in edible fats and oils via stable isotope dilution.

- Hori, K., et al. (2021).

- Zhang, X., et al. (2013). Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods. Comprehensive Reviews in Food Science and Food Safety.

- BCP Instruments.

- Cheng, W. W., et al. (2016). Formation of Glycidyl Fatty Acid Esters Both in Real Edible Oils during Laboratory-Scale Refining and in Chemical Model during High Temperature Exposure. Journal of Agricultural and Food Chemistry.

- Cheng, W. W., et al. (2016). Formation of Glycidyl Fatty Acid Esters Both in Real Edible Oils during Laboratory-Scale Refining and in Chemical Model during High Temperature Exposure.

- Hamlet, C. G., et al. (2012). Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: A review and future perspectives. Food Additives & Contaminants: Part A.

- Wenzl, T., et al. (2013). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in food.

- Kawai, K., et al. (2013). Species differences in toxicokinetic parameters of glycidol after a single dose of glycidol or glycidol linoleate in rats and monkeys. Journal of Toxicological Sciences.

- Mérieux NutriSciences.

- CHRONECT Precision Lab Automation. Determination of MCPD and glycidyl esters in foodstuff.

- Guan, Y., et al. (2019). Biomarkers and subtypes of deranged lipid metabolism in non-alcoholic fatty liver disease. World Journal of Gastroenterology.

- Wenzl, T., et al. Determination of the MCPD fatty acid esters and glycidyl fatty acid esters in food.

- BenchChem. (2025).

- Yamada, M., et al. (2012). Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol. Food and Chemical Toxicology.

- National Toxicology Program. (2007). Toxicology and Carcinogenesis Study of Glycidol (CAS No. 556-52-5) in Genetically Modified Haploinsufficient p16(Ink4a)/p19(Arf) Mice (Gavage Study). National Toxicology Program technical report series.

- Hatano, Y., et al. (2021). Alterations in Glycerolipid and Fatty Acid Metabolic Pathways in Alzheimer's Disease Identified by Urinary Metabolic Profiling: A Pilot Study. Frontiers in Neurology.

- Jung, U. J., & Choi, M. S. (2025). Lipid Biomarkers and Cardiometabolic Diseases: Critical Knowledge Gaps and Future Research Directions.

- Peverill, W., et al. (2014). Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis. World Journal of Gastroenterology.

- Wang, Y., et al. (2021). Potential biomarkers indicative of lipid accumulation and intervention....

Sources

- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 2. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Species differences in toxicokinetic parameters of glycidol after a single dose of glycidol or glycidol linoleate in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Glycidyl Linoleate-d5 solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Glycidyl Linoleate-d5 in Organic Solvents

Introduction

Glycidyl Linoleate-d5 is the deuterated stable isotope-labeled form of glycidyl linoleate. Glycidyl linoleate is a process contaminant found in refined edible oils and infant formulas, formed during high-temperature deodorization processes.[1][2] In toxicological and food safety research, stable isotope-labeled internal standards are indispensable for the accurate quantification of target analytes by mass spectrometry. The in vivo hydrolysis of glycidyl esters to the carcinogen glycidol necessitates precise monitoring.[2][3]

A thorough understanding of the solubility of Glycidyl Linoleate-d5 is a fundamental prerequisite for its effective use. For researchers in analytical chemistry, toxicology, and drug development, solubility data governs the preparation of accurate stock solutions, the design of extraction protocols, and the development of analytical methods. This guide provides a comprehensive overview of the solubility profile of Glycidyl Linoleate-d5, grounded in physicochemical principles and supported by empirical data from analogous compounds. We will explore the theoretical framework of its solubility, present its qualitative and quantitative profile in common organic solvents, and provide detailed experimental protocols for its determination.

Part 1: Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Glycidyl Linoleate-d5 is an amphipathic molecule, featuring a large, nonpolar hydrocarbon tail and a smaller, more polar head group.

-

Nonpolar Region: The dominant feature is the C18 linoleate chain, an unsaturated fatty acid tail. This long hydrocarbon chain is hydrophobic and lipophilic, favoring interactions with nonpolar solvents through London dispersion forces.

-

Polar Region: The glycidyl-d5 ester head group contains an epoxide and an ester functional group. These introduce polarity and the potential for dipole-dipole interactions. However, the overall polarity of the molecule is low due to the overwhelming size of the nonpolar tail.[4]

-

Deuterium Labeling: The five deuterium atoms are located on the glycidyl moiety.[5][6] This isotopic substitution increases the molecular weight slightly but does not materially alter the molecule's polarity or intermolecular forces. Therefore, the solubility behavior of Glycidyl Linoleate-d5 is expected to be nearly identical to its non-deuterated counterpart.[7]

Table 1: Physicochemical Properties of Glycidyl Linoleate-d5

| Property | Value | Source |

|---|---|---|

| Chemical Name | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate | [5] |

| Molecular Formula | C₂₁H₃₁D₅O₃ | - |

| Molecular Weight | ~341.56 g/mol | [5][6] |

| Unlabeled MW | ~336.51 g/mol | [1][8] |

| Physical Form | Colorless to Pale Yellow Solid or in solution |[3][9] |

Caption: Molecular structure highlighting the distinct polar and nonpolar regions.

Part 2: Solubility Profile in Organic Solvents

While precise quantitative solubility data (e.g., mg/mL) for Glycidyl Linoleate-d5 is not extensively published, a reliable profile can be constructed from qualitative data on its non-deuterated analog and related lipids. The guiding principle is "like dissolves like": solutes dissolve best in solvents with similar polarity.[10]

Table 2: Expected Solubility of Glycidyl Linoleate-d5

| Solvent | Polarity Type | Expected Solubility | Rationale & Supporting Data |

|---|---|---|---|

| Methyl Acetate | Moderately Polar Aprotic | Soluble | Supplier data for the non-deuterated analog explicitly states it is soluble.[1][3] |

| Chloroform | Moderately Polar Aprotic | Soluble to Slightly Soluble | A common solvent for lipids.[11] Supplier data indicates solubility for the d5-stearic acid analog and slight solubility for the non-deuterated linoleate form.[1][12] |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble to Slightly Soluble | Similar to chloroform in its ability to dissolve lipids. Listed as a solvent for Glycidyl Linoleate.[3][9] |

| Methanol | Polar Protic | Slightly Soluble | The hydrogen-bonding network of methanol is less effective at solvating the large nonpolar tail. Data for the non-deuterated analog and the d5-stearic acid analog supports slight solubility.[1][3][12] |

| Ethanol | Polar Protic | Soluble to Slightly Soluble | Often a better solvent for lipids than methanol due to its slightly longer alkyl chain. A related deuterated triacylglycerol shows good solubility (≥10 mg/ml).[13][14] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. Related fatty acids show high solubility (>100 mg/ml).[15] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, widely used for creating concentrated stock solutions. Related fatty acids show high solubility (>100 mg/ml).[14][15] |

| Hexane / Heptane | Nonpolar | Soluble | These nonpolar alkane solvents are excellent for dissolving the long, nonpolar linoleate chain. |

| Water / Aqueous Buffers | Polar Protic | Insoluble | As a lipid, it is hydrophobic and will not dissolve in water.[11][16][17] |

Part 3: Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, the solubility should be determined empirically. The "Shake-Flask" method is a gold-standard technique for measuring the equilibrium solubility of a compound in a given solvent.[18]

Objective: To determine the saturation solubility of Glycidyl Linoleate-d5 in a selected organic solvent at a controlled temperature.

Causality Behind Experimental Design:

This protocol is designed to achieve a state of thermodynamic equilibrium between the undissolved solid and the saturated solution. Adding an excess of the solid ensures that the solvent becomes fully saturated. The extended equilibration period (24-48 hours) with constant agitation allows the dissolution process to reach its endpoint. Subsequent separation by centrifugation or filtration removes any remaining solid particles, ensuring that only the dissolved analyte is measured. Quantification by a highly sensitive and specific method like LC-MS is crucial for accurately determining the concentration of the deuterated compound.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 5-10 mg of Glycidyl Linoleate-d5 into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

-

Add 1.0 mL of the chosen organic solvent to the vial using a calibrated pipette.

-

-

Equilibration:

-

Seal the vial tightly with a PTFE-lined cap.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached. After this period, a visible amount of undissolved solid should remain at the bottom of the vial.

-

-

Separation of Solid and Supernatant:

-

Remove the vial from the shaker. Allow it to stand for 30 minutes for larger particles to settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifuge the vial at a moderate speed (e.g., 5000 x g) for 15 minutes.

-

Filter the solution using a syringe fitted with a solvent-compatible 0.22 µm PTFE filter.

-

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, being careful not to disturb the solid pellet (if centrifuged).

-

Dilute the aliquot quantitatively with an appropriate mobile phase or solvent compatible with the analytical instrument (e.g., perform a 1:1000 dilution in methanol for LC-MS analysis).

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using accurately weighed standards of Glycidyl Linoleate-d5.

-

Calculate the concentration in the diluted sample and, accounting for the dilution factor, determine the original saturation solubility in mg/mL or mol/L.

-

Caption: Experimental workflow for the quantitative measurement of solubility.

Part 4: Practical Recommendations and Conclusion

Preparing and Storing Stock Solutions

For routine laboratory use, preparing a concentrated stock solution is common practice.

-

Solvent Choice: For high concentrations, solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices.[14][15] For applications where these solvents are incompatible, Methyl Acetate or Ethanol are suitable alternatives.[1][13]

-

Procedure: To change the solvent from the one provided by the supplier (often methyl acetate), the original solvent can be gently evaporated under a stream of nitrogen gas. Immediately add the new solvent of choice to the residue to ensure complete dissolution.[3]

-

Storage: Store stock solutions in tightly sealed vials at -20°C to maintain stability.[3]

Conclusion

Glycidyl Linoleate-d5 is a predominantly lipophilic molecule whose solubility is dictated by its long unsaturated hydrocarbon chain. It exhibits high solubility in nonpolar and moderately polar aprotic organic solvents such as methyl acetate, chloroform, and ethyl acetate, and is effectively insoluble in aqueous solutions.[1][9][11] While polar protic solvents like methanol and ethanol can be used, the solubility is generally lower. For researchers and scientists, understanding this solubility profile is paramount for the accurate preparation of standards and the successful development of analytical methodologies. When precise concentrations are required, the empirical determination of solubility using the shake-flask method is strongly recommended.

References

- Unknown. (n.d.). Lipids 3.

-

Various Authors. (2016). How to measure solubility of drug in lipids?. ResearchGate. Available from: [Link]

- Unknown. (n.d.). Lipids–III.

-

Various Authors. (2018). Why does solubility of fatty acids decreases as the length chain increases?. Quora. Available from: [Link]

-

Cháfer, A., et al. (2000). Correlating the Solubility Behavior of Fatty Acids, Mono-, Di-, and Triglycerides, and Fatty Acid Esters in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research, ACS Publications. Available from: [Link]

- Unknown. (n.d.). Lipids Experiment.

-

BYJU'S. (2019). Tests of Oils and Fats. Available from: [Link]

-

Chou, C.-C., et al. (2021). Glycidol Fatty Acid Ester and 3-Monochloropropane-1,2-Diol Fatty Acid Ester in Commercially Prepared Foods. MDPI. Available from: [Link]

-

BCP Instruments. (n.d.). MCPD and glycidyl fatty acid esters. Available from: [Link]

-

Darwish, T., et al. (n.d.). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl. Australian National University. Available from: [Link]

-

Ghazani, S. M., et al. (2013). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. quora.com [quora.com]

- 5. Glycidyl Linoleate-d5 | CAS 1246834-15-0 | LGC Standards [lgcstandards.com]

- 6. larodan.com [larodan.com]

- 7. apo.ansto.gov.au [apo.ansto.gov.au]

- 8. scbt.com [scbt.com]

- 9. usbio.net [usbio.net]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. cbspd.com [cbspd.com]

- 12. caymanchem.com [caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 17. byjus.com [byjus.com]

- 18. researchgate.net [researchgate.net]

identification of Glycidyl Linoleate-d5 in lipid matrices

An In-Depth Technical Guide to the Identification and Quantification of Glycidyl Linoleate-d5 in Complex Lipid Matrices

Executive Summary